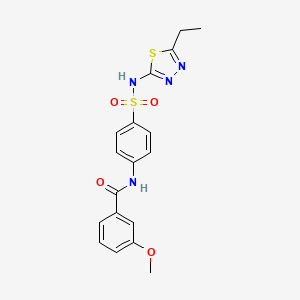

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-methoxybenzamide

Description

Properties

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S2/c1-3-16-20-21-18(27-16)22-28(24,25)15-9-7-13(8-10-15)19-17(23)12-5-4-6-14(11-12)26-2/h4-11H,3H2,1-2H3,(H,19,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBDAUAJSQHHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-methoxybenzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide, followed by cyclization with hydrazine hydrate.

Sulfonamide Formation: The thiadiazole derivative is then reacted with sulfonyl chloride to introduce the sulfonamide group.

Coupling with Methoxybenzamide: Finally, the sulfonamide-thiadiazole intermediate is coupled with 3-methoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, which can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Electrophilic reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-methoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a lead compound in the development of new drugs targeting specific biological pathways.

Medicine

Medicinally, the compound’s sulfonamide group suggests potential antibacterial or antifungal properties. Research may focus on its efficacy and safety as a therapeutic agent.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the thiadiazole and sulfonamide groups.

Mechanism of Action

The mechanism of action of N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-methoxybenzamide involves its interaction with biological targets through its sulfonamide group, which can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. This can inhibit enzyme activity, leading to antibacterial effects. The methoxybenzamide moiety may also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and spectral features of the target compound with analogous derivatives from the evidence:

†Inferred from similar compounds (e.g., sulfamoyl C=O at ~1680 cm⁻¹ and thiadiazole C=N at ~1600 cm⁻¹).

Key Observations :

- Sulfamoyl vs. Sulfonyl Groups: The target compound’s sulfamoyl (-SO₂NH-) group differs from sulfonyl (-SO₂-) groups in triazole derivatives (e.g., compounds 7–9 in ), which lack the NH linkage.

- Thiadiazole vs. The 5-ethyl group in the target compound may improve lipophilicity relative to phenyl-substituted analogs .

- Benzamide Modifications : Replacing the 3-methoxybenzamide group with a chromene-carboxamide (as in ) introduces a rigid, planar structure that could alter solubility and π-π stacking interactions .

Biological Activity

N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)-3-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₂H₁₄N₄O₃S₂

- Molecular Weight : 326.395 g/mol

- CAS Number : 1037-51-0

The structure includes a thiadiazole moiety which is often associated with various biological activities, including anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathways may include the formation of thiadiazole derivatives followed by the introduction of sulfamoyl and methoxy groups. Specific methodologies can vary depending on the desired purity and yield.

Anticancer Properties

Research has demonstrated that derivatives of thiadiazole compounds exhibit significant anticancer activities. For instance, a related compound (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) showed promising results against various cancer cell lines:

| Cell Line | IC₅₀ (mmol/L) |

|---|---|

| MCF-7 | 0.084 ± 0.020 |

| A549 | 0.034 ± 0.008 |

These results indicate that modifications to the thiadiazole structure can enhance cytotoxicity against breast and lung cancer cells .

The anticancer activity is often attributed to multiple mechanisms including:

- Inhibition of Aromatase Activity : Some thiadiazole derivatives have been shown to inhibit aromatase activity in breast cancer cells, contributing to reduced estrogen levels and subsequent tumor growth inhibition.

- Induction of Apoptosis : Studies suggest that these compounds may trigger programmed cell death in cancer cells through various signaling pathways.

- Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at specific phases, further preventing cancer cell proliferation.

Case Studies

Several studies have focused on evaluating the biological activity of compounds similar to this compound:

- Study on Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives and evaluated their antimicrobial and anticancer activities. The most active compounds exhibited significant inhibition against HepG2 liver cancer cells with varying IC₅₀ values .

- Evaluation Against Non-Cancer Cells : To assess selectivity, studies have screened active compounds against non-cancerous NIH3T3 cells. This is crucial for determining therapeutic indices and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.